molecular formula C15H32O3 B12606499 1,2,3-Tris(2-methylpropoxy)propane CAS No. 916135-31-4

1,2,3-Tris(2-methylpropoxy)propane

Cat. No.: B12606499
CAS No.: 916135-31-4
M. Wt: 260.41 g/mol
InChI Key: CIDHFUQBCBSBRO-UHFFFAOYSA-N
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Description

1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:

    Temperature: 70-90°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Tris(2-methylpropoxy)propane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in organic reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.

    1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.

Uniqueness

1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

916135-31-4

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane

InChI

InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3

InChI Key

CIDHFUQBCBSBRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(COCC(C)C)OCC(C)C

Origin of Product

United States

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